2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Description
2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a quinoline derivative characterized by a trifluoromethylphenyl substituent at the 3-position and a dimethylphenoxy group at the 2-position of the quinoline core. The quinoline scaffold is widely exploited in medicinal and materials chemistry due to its planar aromatic structure, which facilitates π-π stacking interactions and binding to biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylphenoxy moiety may influence steric and electronic properties .
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO/c1-15-10-16(2)12-20(11-15)29-23-21(14-18-6-3-4-9-22(18)28-23)17-7-5-8-19(13-17)24(25,26)27/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSVHIRJEGXWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and implications for drug development.
- Molecular Formula : C19H16F3N
- Molecular Weight : 329.33 g/mol
- CAS Number : 142421-57-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits:
- Inhibition of Kinases : It has been reported to inhibit c-KIT kinase activity, which is significant in various cancers, including gastrointestinal stromal tumors (GISTs) .
- Anticancer Activity : The compound shows potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo models .
Anticancer Activity
A study evaluated the anticancer properties of quinoline derivatives, including our compound of interest. The results indicated:
- Zebrafish Embryo Model : Compounds similar to this compound were identified as potent growth inhibitors, demonstrating significant toxicity against cancer cell lines .
- Cell Viability Assays : The compound was tested against various cancer cell lines, showing a dose-dependent reduction in cell viability.
Enzyme Inhibition
The compound's ability to interact with enzymes has been investigated:
- Enzyme-Substrate Interactions : It acts as a probe for studying enzyme kinetics and metabolic pathways. Its structural features allow it to bind effectively to active sites of target enzymes .
Study 1: c-KIT Inhibition
In a preclinical study involving c-KIT mutants resistant to traditional therapies, this compound demonstrated:
- Potent Inhibition : Effective against various c-KIT mutants with a good pharmacokinetic profile.
- In Vivo Efficacy : Showed significant antitumor efficacy in mouse models bearing c-KIT mutations .
Study 2: Toxicity Assessment
The toxicity profile was assessed using zebrafish embryos:
- Apoptotic Staining Assays : Indicated increased cell death at higher concentrations, suggesting a need for careful dosage consideration in therapeutic applications .
Data Summary
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. Here are some notable areas:
- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of phenyl-substituted quinolines have shown effectiveness against various bacterial strains, including resistant strains like MRSA .
- Anticancer Properties : Quinoline derivatives are well-documented for their anticancer activities. Studies have demonstrated that modifications to the quinoline structure can lead to increased potency against cancer cell lines .
- Neuroprotective Effects : Some studies suggest that similar compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Agrochemicals
The unique properties of 2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline make it a candidate for use in agrochemicals:
- Pesticides : The trifluoromethyl group is known to enhance the biological activity of pesticides. Research has shown that such compounds can effectively control pests while minimizing environmental impact .
- Herbicides : The compound's ability to interact with plant growth mechanisms suggests potential as a herbicide. Studies have focused on its efficacy against specific weed species without harming crop yields .
Material Sciences
In material sciences, the compound's properties can be leveraged for innovative applications:
- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. This is particularly relevant in developing coatings and materials for industrial applications .
- Sensors and Electronics : The electronic properties of quinoline derivatives can be exploited in sensor technology, where they may be used to detect environmental pollutants or biological markers .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several quinoline derivatives, including those with trifluoromethyl substitutions. Results indicated that these modifications significantly enhanced antibacterial activity against Gram-positive bacteria compared to non-substituted analogs.
Case Study 2: Pesticidal Activity
Research conducted by the Journal of Agricultural and Food Chemistry assessed the effectiveness of various trifluoromethyl-substituted compounds as herbicides. The study found that certain derivatives exhibited potent herbicidal activity at low concentrations, suggesting their potential as environmentally friendly alternatives to existing herbicides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Compound A: 3-[3,5-Bis(trifluoromethyl)phenyl]-4-isoquinolinecarboxamide (from )
- Key differences: Core structure: Isoquinoline vs. quinoline, altering electron distribution and planarity. Substituents: Two trifluoromethyl groups (vs. Functional groups: A piperazinyl-acetyl side chain in Compound A introduces hydrogen-bonding capacity, enhancing aqueous solubility compared to the dimethylphenoxy group in the target compound .
Compound B: 3-Amino-6-fluoroquinoline dihydrochloride (from )
- Key differences: Substituents: A fluorine atom at the 6-position and an amino group at the 3-position. Fluorine’s electron-withdrawing effect contrasts with the trifluoromethyl group’s stronger inductive effect.
Compound C: 3-Amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothiopheno[2,3-b]quinoline-2-carboxylic acid (from )
- Functionality: A carboxylic acid group in Compound C confers pH-dependent solubility, unlike the target compound’s neutral phenoxy group .
Data Table: Structural and Functional Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Quinoline | Isoquinoline | Quinoline | Tetrahydrothiophenoquinoline |
| Key Substituents | 3-(CF₃)Ph, 2-(3,5-Me₂PhO) | 3,5-(CF₃)₂Ph, piperazinyl-acetyl | 3-NH₂, 6-F | 4-CF₃, 2-COOH |
| Lipophilicity (logP)* | High (estimated ~4.5) | Very high (estimated ~5.8) | Moderate (estimated ~2.0) | Low (estimated ~1.5, pH-dependent) |
| Synthetic Complexity | Moderate | High | Moderate | High |
| Potential Applications | Kinase inhibitors, materials science | Neurotransmitter modulation | Antibacterial agents | Metal-chelating therapies |
*Estimated based on substituent contributions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,5-dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation reactions and cyclization. For example, Gould-Jacobs reactions (reflux in diphenyl ether) are effective for quinoline core formation . Key optimizations include:
- Temperature control : Maintain 120–150°C during cyclization to avoid side products .
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) achieves >95% purity .
Q. How should researchers characterize the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C3 and dimethylphenoxy at C2). Compare peaks to analogs like C23H16F3NO3S .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., theoretical vs. observed m/z).
- X-ray Crystallography : Resolve spatial conformation, especially for steric effects from 3,5-dimethylphenoxy groups .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence biological activity?
- Methodological Answer :
- Steric Effects : The 3,5-dimethylphenoxy group may hinder interactions with flat binding pockets (e.g., enzyme active sites). Compare activity to analogs like 4-(3-hydroxyphenyl)quinoline derivatives .
- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances metabolic stability. Use computational modeling (DFT) to map electrostatic potential surfaces .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing trifluoromethyl with -Cl or -OCH₃) and assay against targets like kinases or GPCRs .
Q. What experimental strategies resolve contradictions in biological activity data?
- Methodological Answer :
- Dose-Response Curves : Ensure assays cover 0.1–100 µM ranges to detect non-linear effects .
- Control Experiments : Test for off-target interactions using knockout cell lines or competitive inhibitors .
- Meta-Analysis : Compare data across studies (e.g., IC₅₀ values in cancer vs. antimicrobial assays) to identify context-dependent mechanisms .
Q. How can environmental fate and ecotoxicological risks be assessed?
- Methodological Answer :
- Degradation Studies : Use HPLC-MS to track hydrolysis/photolysis products under simulated environmental conditions (pH 5–9, UV light) .
- Bioaccumulation Assays : Measure logP (octanol-water partition coefficient) to predict lipid solubility. For analogs like C22H22FN3O2, logP ≈ 3.2 suggests moderate bioaccumulation .
- Ecotoxicity Testing : Conduct Daphnia magna or algae growth inhibition tests (OECD guidelines) .
Key Research Gaps and Recommendations
- Mechanistic Studies : Use cryo-EM or SPR to map binding kinetics with therapeutic targets .
- Environmental Impact : Long-term ecotoxicity data under real-world conditions are lacking .
- Synthetic Scalability : Explore continuous-flow reactors to improve yield and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
